molecular formula C23H19N3O5S B11409303 N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide

N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide

Cat. No.: B11409303
M. Wt: 449.5 g/mol
InChI Key: RUZHDEOJOMKKMB-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide is a complex organic compound that features a benzamide core linked to a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: This step involves the cyclization of o-aminobenzenesulfonamide with a suitable acylating agent under acidic conditions to form the benzisothiazole ring.

    Acetylation: The benzisothiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzylamine: The acetylated benzisothiazole is then coupled with benzylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the benzisothiazole moiety can lead to the formation of dihydrobenzisothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and benzisothiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrobenzisothiazole derivatives.

    Substitution: Various substituted benzamide and benzisothiazole derivatives.

Scientific Research Applications

N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study the interactions of benzisothiazole derivatives with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects.

    Signal Transduction Pathways: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}acetamide
  • N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}propionamide

Uniqueness

N-benzyl-2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzamide core linked to a benzisothiazole moiety through an acetyl group provides a unique scaffold for further functionalization and optimization in drug design and materials science.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5 g/mol

IUPAC Name

N-benzyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide

InChI

InChI=1S/C23H19N3O5S/c27-21(15-26-23(29)18-11-5-7-13-20(18)32(26,30)31)25-19-12-6-4-10-17(19)22(28)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,28)(H,25,27)

InChI Key

RUZHDEOJOMKKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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